5-(2-Ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione
Overview
Description
5-(2-Ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione is a compound of interest in the field of organic chemistry due to its unique structure and potential applications. It is a heterocyclic organic compound, which is composed of a thiophene ring with a pyrrole ring fused to it, and an alkyl side chain attached to the nitrogen atom of the pyrrole ring. This compound has been extensively studied and has been found to have a wide range of applications, including as a starting material for the synthesis of drugs, dyes, and other compounds, as well as for its potential use in scientific research.
Scientific Research Applications
Synthesis and Electropolymerization
5-(2-Ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione has been utilized in the synthesis of novel monomers for electropolymerization. These monomers, featuring thieno[3,4-c]pyrrole-4,6-dione acceptor units, demonstrate varied redox and optical properties when polymerized. This is significant for applications in electrochromic materials and electronic devices due to their absorption bands and intramolecular charge transfer features (Çakal et al., 2020).
Applications in Solar Cells
This compound has been integral in creating small-molecule donors for efficient solution-processed solar cells. Its incorporation into molecular structures enhances power conversion efficiencies, contributing to advancements in photovoltaic technology (Zhang et al., 2017). Additionally, it has been used in synthesizing donor-acceptor conjugated polymers, showing promising results in photovoltaic properties (Liu et al., 2015).
Tailoring Optoelectronic Properties
Significant research has focused on tailoring the optoelectronic properties of polymers containing 5-(2-Ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione. These polymers demonstrate broad spectral absorptions and have potential applications in organic electronics and optoelectronics due to their ambipolar and multichromic characteristics (Goker et al., 2020).
Enhanced Photovoltaic Response
The compound has also been pivotal in enhancing the photovoltaic response in fullerene-free solar cells. Research indicates that manipulating crystallinity and aggregation in the active layer morphology, where this compound plays a key role, can significantly impact the efficiency of solar cells (Eastham et al., 2017).
properties
IUPAC Name |
5-(2-ethylhexyl)thieno[3,4-c]pyrrole-4,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2S/c1-3-5-6-10(4-2)7-15-13(16)11-8-18-9-12(11)14(15)17/h8-10H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLDQMLVTDTSOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN1C(=O)C2=CSC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40736674 | |
Record name | 5-(2-Ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40736674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione | |
CAS RN |
1231160-82-9 | |
Record name | 5-(2-Ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40736674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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